

# An In-depth Technical Guide to 8-APT-cGMP: Structure, Properties, and Applications

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## Compound of Interest

Compound Name: 8-APT-cGMP

Cat. No.: B12396500

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## Abstract

**8-APT-cGMP**, with the full chemical name 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate, is a potent and selective cell-permeable analog of cyclic guanosine monophosphate (cGMP). It serves as a valuable tool in signal transduction research, primarily by activating cGMP-dependent protein kinase (PKG). This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of **8-APT-cGMP**. Detailed experimental protocols and key quantitative data are presented to facilitate its effective use in a research and drug development setting.

## Chemical Structure and Properties

**8-APT-cGMP** is a derivative of cGMP, modified at the 8-position of the guanine ring with an aminophenylthio group. This modification enhances its lipophilicity, leading to increased membrane permeability compared to the parent molecule, cGMP, and other analogs like 8-bromo-cGMP.

Full Chemical Name: 8-(2-Aminophenylthio)guanosine-3',5'-monophosphate[1][2]

IUPAC Name: 2-Amino-9-((4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxido-4,4a,6,7,7a,8-hexahydro-2H-furo[3,2-d][3][4][5]dioxaphosphinin-6-yl)-8-((2-aminophenyl)thio)-1H-purin-6(9H)-one

CAS Number: 115974-70-4

## Physicochemical Properties

The aminophenylthio substitution at the 8-position confers several advantageous chemical properties to **8-APT-cGMP** for experimental use.

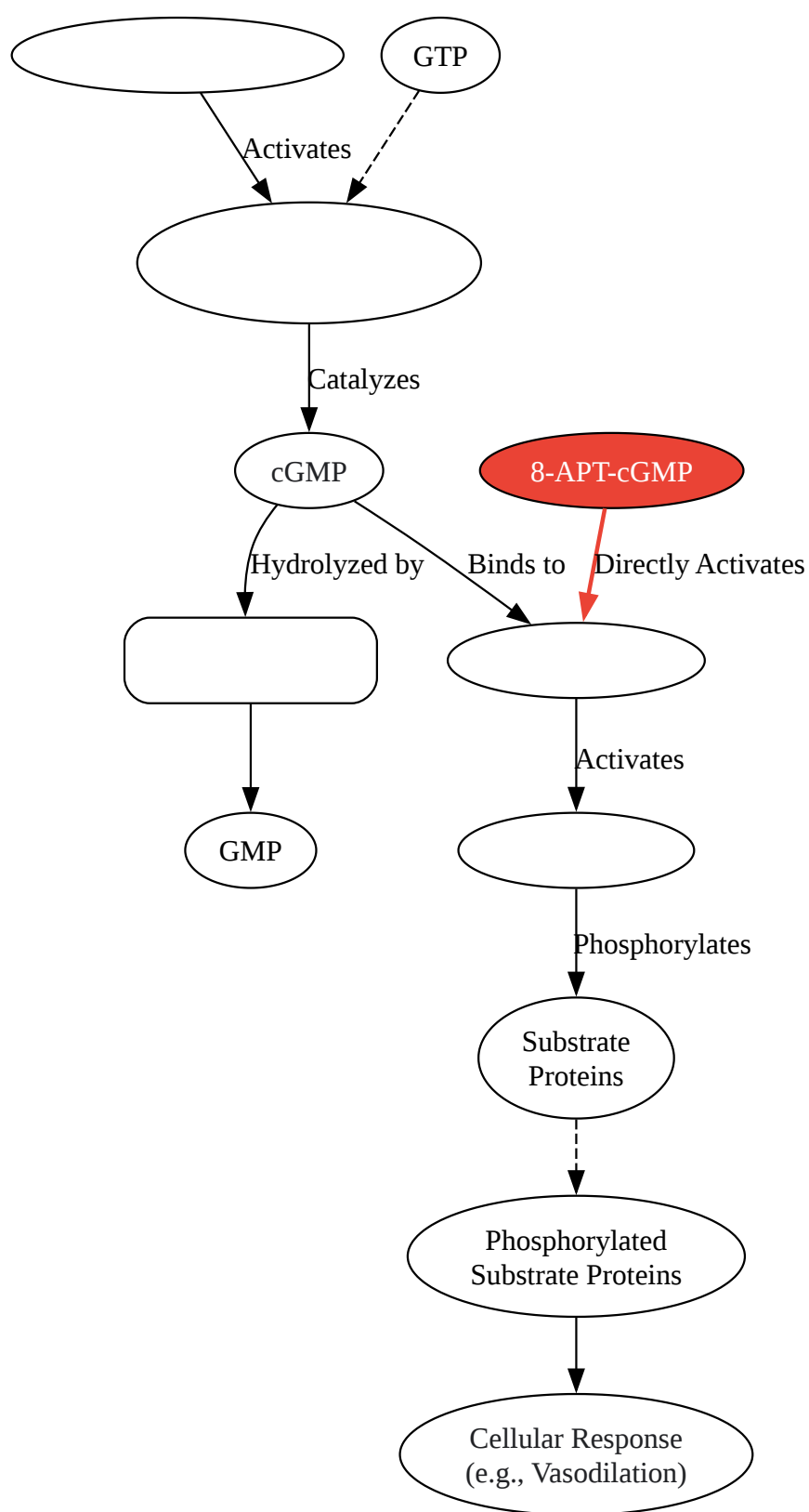
Property	Value/Description	Source
Molecular Formula	C <sub>16</sub> H <sub>17</sub> N <sub>6</sub> O <sub>7</sub> PS	Vendor Data
Molecular Weight	468.38 g/mol	Vendor Data
Solubility	Readily soluble in water and aqueous buffers.	Vendor Data
Stability	The modification at the 8-position with a bulky group makes it resistant to hydrolysis by many phosphodiesterases (PDEs), leading to increased metabolic stability in cellular systems. For long-term storage, it is recommended to be kept in a freezer, preferably in a lyophilized form.	Vendor Data
Appearance	Typically supplied as a lyophilized or crystallized sodium salt.	Vendor Data

## Mechanism of Action and Signaling Pathway

**8-APT-cGMP** functions as a second messenger analog that primarily targets and activates cGMP-dependent protein kinase (PKG). The nitric oxide (NO)/cGMP signaling pathway is a crucial regulatory system in many physiological processes, and **8-APT-cGMP** is a powerful tool to investigate this pathway.

## The NO/cGMP/PKG Signaling Pathway

The canonical NO/cGMP signaling cascade begins with the synthesis of nitric oxide by nitric oxide synthases (NOS). NO, a diffusible gas, activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated intracellular cGMP levels lead to the activation of its downstream effectors, most notably PKG. Activated PKG then phosphorylates a variety of substrate proteins on serine and threonine residues, leading to a cascade of events that regulate diverse cellular functions such as smooth muscle relaxation, platelet aggregation, and neuronal plasticity.



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## Isozyme Selectivity

A key feature of **8-APT-cGMP** is its selectivity for different isozymes of PKG. It has been reported to be a highly selective activator for the PKG I $\alpha$  isoform over the PKG I $\beta$  isoform, with a selectivity ratio of approximately 200-fold. This makes it a particularly useful tool for dissecting the specific roles of these two closely related kinase isoforms in cellular processes.

## Quantitative Data

While specific binding constants ( $K_d$ ) and half-maximal activation constants ( $K_a$  or  $EC_{50}$ ) for **8-APT-cGMP** are not readily available in the public domain, data from structurally related compounds can provide a useful reference. For instance, the related analog 8-(2-Carboxymethylthio)-cGMP has been shown to stimulate the phosphotransferase activity of cGMP kinase with a  $K_a$  value of approximately 80 nM. It also exhibits high-affinity binding to site 1 of the kinase with an apparent  $K_d$  of 4.1 nM at 4°C. Given the structural similarities, it is expected that **8-APT-cGMP** would exhibit comparable potency.

Parameter	Compound	Value	Target	Source
Activation Constant ( $K_a$ )	8-(2-Carboxymethylthio)-cGMP	~80 nM	cGMP-dependent protein kinase	
Dissociation Constant ( $K_d$ )	8-(2-Carboxymethylthio)-cGMP	4.1 nM (Site 1, 4°C)	cGMP-dependent protein kinase	
Dissociation Constant ( $K_d$ )	8-(2-Carboxymethylthio)-cGMP	5.9 $\mu$ M (Site 2, 4°C)	cGMP-dependent protein kinase	

## Experimental Protocols

The following are generalized protocols for assays commonly used to study the effects of cGMP analogs like **8-APT-cGMP**. Researchers should optimize these protocols for their specific experimental systems.

## In Vitro Protein Kinase G Activation Assay

This assay measures the ability of **8-APT-cGMP** to directly activate purified PKG.

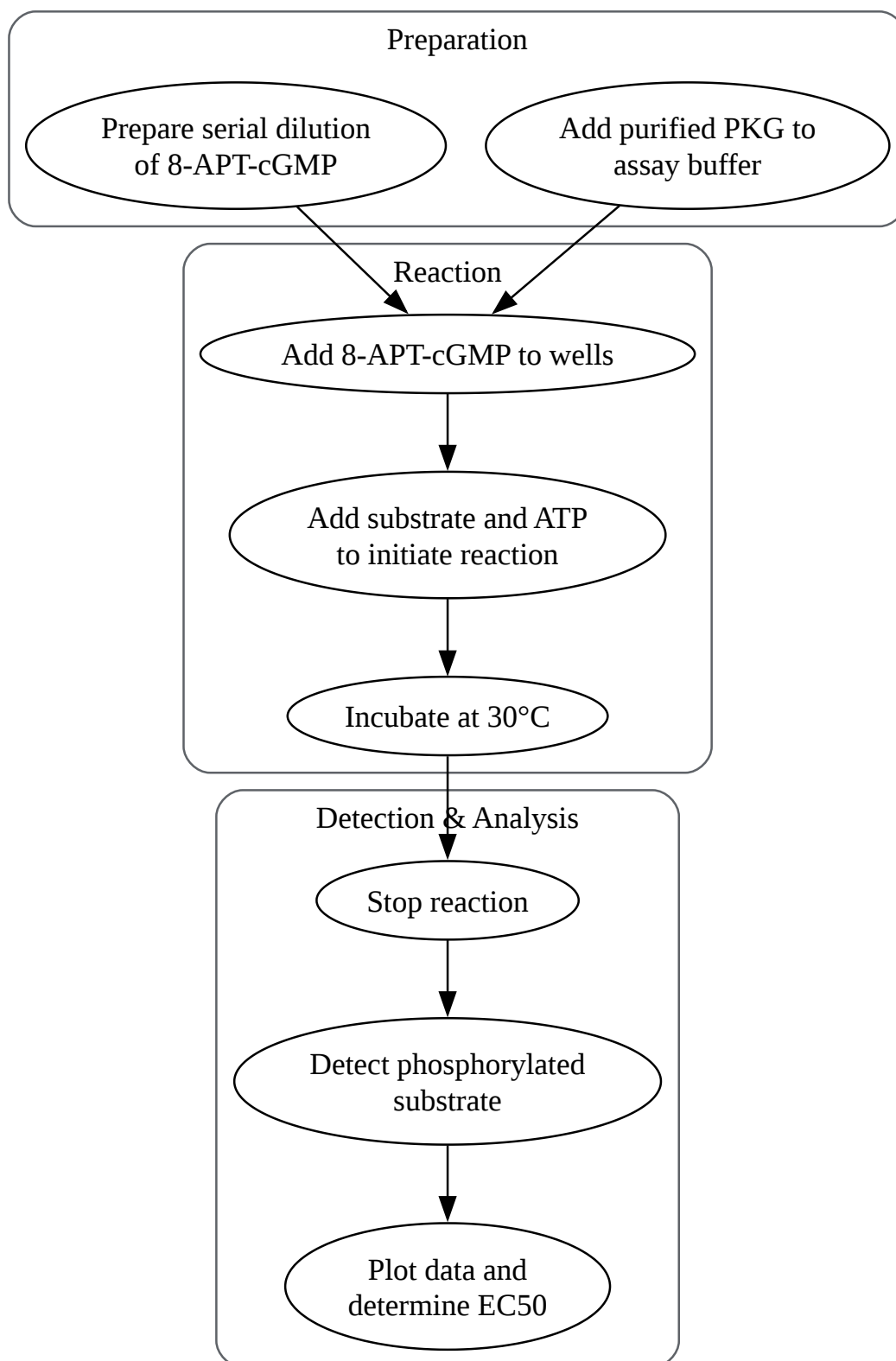
Objective: To determine the concentration-dependent activation of PKG by **8-APT-cGMP**.

Materials:

- Recombinant purified PKG I $\alpha$  or I $\beta$
- **8-APT-cGMP** stock solution
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.5 mM DTT)
- Fluorescent or radiolabeled peptide substrate for PKG (e.g., a kemptide analog)
- ATP
- Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) or method for detecting phosphorylated substrate (e.g., P81 phosphocellulose paper for radiolabeled assays)

Procedure:

- Prepare a serial dilution of **8-APT-cGMP** in the kinase assay buffer.
- In a multi-well plate, add the PKG enzyme to the assay buffer.
- Add the different concentrations of **8-APT-cGMP** or a vehicle control to the wells.
- Initiate the kinase reaction by adding the peptide substrate and ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
- Stop the reaction (e.g., by adding a kinase inhibitor or a stop solution).
- Detect the amount of phosphorylated substrate using an appropriate method.
- Plot the kinase activity against the concentration of **8-APT-cGMP** and determine the EC50 value.



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## Cell-Based cGMP Signaling Assay

This assay measures the effect of **8-APT-cGMP** on downstream signaling events in intact cells.

Objective: To assess the ability of **8-APT-cGMP** to induce phosphorylation of a known PKG substrate (e.g., VASP) in a cellular context.

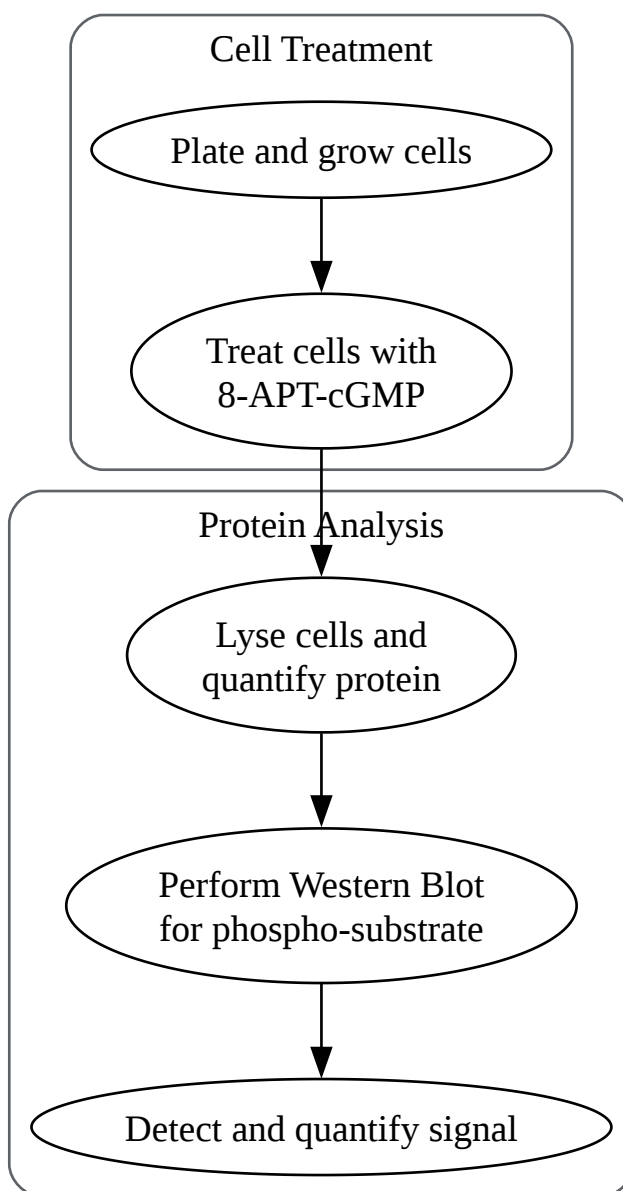
Materials:

- Cultured cells expressing PKG (e.g., platelets, smooth muscle cells, or a transfected cell line)
- **8-APT-cGMP** stock solution
- Cell culture medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Antibodies: primary antibody against the phosphorylated form of a PKG substrate (e.g., anti-phospho-VASP), and a corresponding secondary antibody.
- Western blotting reagents and equipment.

Procedure:

- Plate cells and grow to the desired confluency.
- Treat the cells with various concentrations of **8-APT-cGMP** or a vehicle control for a specific time course (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them.
- Determine the protein concentration of the lysates.
- Perform SDS-PAGE and Western blotting using the phospho-specific antibody.
- Detect the signal and quantify the band intensities to determine the concentration-dependent effect of **8-APT-cGMP** on substrate phosphorylation.





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## Applications in Research and Drug Development

**8-APT-cGMP** is a valuable pharmacological tool for:

- Investigating the physiological roles of PKG I $\alpha$  and I $\beta$ : Its isozyme selectivity allows for the specific interrogation of the functions of each isoform.
- Validating PKG as a therapeutic target: By mimicking the effects of PKG activation, **8-APT-cGMP** can be used to explore the potential therapeutic benefits of targeting this pathway in

various disease models.

- Screening for PKG inhibitors: It can be used as a potent activator in high-throughput screening assays designed to identify novel inhibitors of PKG.
- Studying downstream signaling events: Its cell permeability and metabolic stability make it ideal for studying the long-term effects of sustained PKG activation in cellular systems.

## Conclusion

**8-APT-cGMP** is a specialized cGMP analog with enhanced properties that make it a superior tool for studying cGMP/PKG signaling compared to the endogenous ligand. Its cell permeability, metabolic stability, and particularly its selectivity for PKG  $\alpha$  provide researchers with a powerful means to investigate the intricate roles of this signaling pathway in health and disease. The information and protocols provided in this guide are intended to support the effective application of **8-APT-cGMP** in advancing our understanding of cGMP-mediated cellular regulation and in the development of novel therapeutics.

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